molecular formula C24H21ClF2N6O3 B15006374 N~2~-{4-[chloro(difluoro)methoxy]phenyl}-N~4~,N~6~-bis(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine

N~2~-{4-[chloro(difluoro)methoxy]phenyl}-N~4~,N~6~-bis(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B15006374
M. Wt: 514.9 g/mol
InChI Key: OPLLLXNJVATGQN-UHFFFAOYSA-N
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Description

N~2~-{4-[chloro(difluoro)methoxy]phenyl}-N~4~,N~6~-bis(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound characterized by its unique triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4-[chloro(difluoro)methoxy]phenyl}-N~4~,N~6~-bis(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine typically involves multiple steps, starting with the preparation of the triazine core The triazine core is often synthesized through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4-[chloro(difluoro)methoxy]phenyl}-N~4~,N~6~-bis(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts and specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N~2~-{4-[chloro(difluoro)methoxy]phenyl}-N~4~,N~6~-bis(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including interactions with biomolecules and potential therapeutic effects.

    Medicine: Explored for its potential use in drug development, particularly for its unique chemical structure and potential biological activity.

    Industry: Utilized in the production of advanced materials, coatings, and other industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-{4-[chloro(difluoro)methoxy]phenyl}-N~4~,N~6~-bis(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-{4-[chloro(difluoro)methoxy]phenyl}-N~4~,N~6~-bis(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine include other triazine derivatives with similar structural features, such as:

  • N-{4-[Chloro(difluoro)methoxy]phenyl}acetamide
  • 4-Methoxyphenylboronic acid
  • N-Phenyl-bis(trifluoromethanesulfonimide)

Uniqueness

What sets N2-{4-[chloro(difluoro)methoxy]phenyl}-N~4~,N~6~-bis(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine apart is its unique combination of functional groups and triazine core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H21ClF2N6O3

Molecular Weight

514.9 g/mol

IUPAC Name

2-N-[4-[chloro(difluoro)methoxy]phenyl]-4-N,6-N-bis(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H21ClF2N6O3/c1-34-18-9-3-15(4-10-18)28-21-31-22(29-16-5-11-19(35-2)12-6-16)33-23(32-21)30-17-7-13-20(14-8-17)36-24(25,26)27/h3-14H,1-2H3,(H3,28,29,30,31,32,33)

InChI Key

OPLLLXNJVATGQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)Cl)NC4=CC=C(C=C4)OC

Origin of Product

United States

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